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molecular formula C15H16O5 B8528668 5-(3-Hydroxypropyl)-2-oxo-4-phenyl-2,5-dihydrofuran-3-yl acetate CAS No. 105364-59-8

5-(3-Hydroxypropyl)-2-oxo-4-phenyl-2,5-dihydrofuran-3-yl acetate

Cat. No. B8528668
M. Wt: 276.28 g/mol
InChI Key: XGFXOVTYBNMDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585789

Procedure details

3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (58 mg) was dissolved in a mixture of tetrahydrofuran (3 ml) and triethylamine (28 μl), and a solution of ethyl chlorocarbonate (19 μl) in tetrahydrofuran (1 ml) was added dropwise slowly at -5° C. over 10 minutes. The mixture was stirred at -5° C. for 30 minutes and filtered. To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C. Then, the mixture was stirred at room temperature for 1.5 hours, acidified with cooled 1N hydrochloric acid, and extracted with ethyl acetate. After drying, the solvent was distilled off, and the residue was subjected to preparative silica gel thin layer chromatography (0.5 mm×4, Merck) using 35% ethyl acetate-chloroform as the developing solvent to give 3-hydroxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (Compound I, 10 mg) and 3-acetoxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (Compound II, 12 mg).
Name
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
28 μL
Type
solvent
Reaction Step One
Quantity
19 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][C:13](O)=[O:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:3])[CH3:2].C(Cl)(=O)OCC>O1CCCC1.C(N(CC)CC)C>[OH:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
58 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C(OC1=O)CCC(=O)O)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
28 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
19 μL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooled 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
Name
Type
product
Smiles
C(C)(=O)OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04585789

Procedure details

3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (58 mg) was dissolved in a mixture of tetrahydrofuran (3 ml) and triethylamine (28 μl), and a solution of ethyl chlorocarbonate (19 μl) in tetrahydrofuran (1 ml) was added dropwise slowly at -5° C. over 10 minutes. The mixture was stirred at -5° C. for 30 minutes and filtered. To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C. Then, the mixture was stirred at room temperature for 1.5 hours, acidified with cooled 1N hydrochloric acid, and extracted with ethyl acetate. After drying, the solvent was distilled off, and the residue was subjected to preparative silica gel thin layer chromatography (0.5 mm×4, Merck) using 35% ethyl acetate-chloroform as the developing solvent to give 3-hydroxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (Compound I, 10 mg) and 3-acetoxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (Compound II, 12 mg).
Name
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
28 μL
Type
solvent
Reaction Step One
Quantity
19 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][C:13](O)=[O:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:3])[CH3:2].C(Cl)(=O)OCC>O1CCCC1.C(N(CC)CC)C>[OH:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
58 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C(OC1=O)CCC(=O)O)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
28 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
19 μL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooled 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
Name
Type
product
Smiles
C(C)(=O)OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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